Lead metaborate

描述

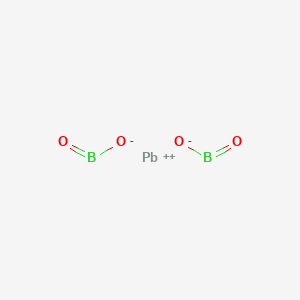

Lead metaborate is a chemical compound with the formula ( \text{Pb(BO}_2\text{)}_2 ). It is a white crystalline powder that is primarily used in various industrial applications. This compound is known for its unique properties, including its high melting point and insolubility in water and alkalies, but solubility in nitric and hot acetic acid .

准备方法

Synthetic Routes and Reaction Conditions: Lead metaborate can be synthesized through several methods:

Fusion Method: This involves the fusion of boric acid with lead carbonate or litharge (lead monoxide).

Precipitation Method: this compound can also be formed as a precipitate when a concentrated solution of lead nitrate is mixed with an excess of borax.

Buffer-Precipitation Method: This involves the precipitation of lead ions using a boric acid/sodium hydroxide buffer (pH 9.2) in the presence of polyethylene glycol.

Industrial Production Methods: In industrial settings, this compound is typically produced using the fusion method due to its efficiency and scalability. The process involves heating boric acid and lead carbonate or litharge in a furnace until the desired compound is formed. The resulting product is then cooled and ground into a fine powder for various applications .

化学反应分析

Borax Method

Reacting lead acetate with borax under controlled pH and temperature:

Conditions : 49°C, pH ~9.2. Product : Amorphous nanoparticles (30±9 nm) .

Boric Acid Method

Using lead nitrate, ammonia, and boric acid:

Conditions : Room temperature, pH 8. Product : Crystalline powder .

Buffer-Precipitation Method

Lead nitrate reacts with a borate buffer (pH 9.2) and polyethylene glycol (PEG):

Conditions : 2000 rpm stirring, ambient temperature. Product : Spherical nanostructures with PEG surface modification .

Thermal Decomposition

This compound undergoes dehydration and structural breakdown upon heating:

Key Data :

Acid-Base Reactions

The compound reacts with acids due to its basic borate groups:

Nitric Acid Dissolution

Solubility :

Reaction with Acetic Acid

Halide Substitution

In lead borate glasses, PbO reacts with halides (X = Cl, Br, F):

Effect : Modifies optical properties (e.g., CIE coordinates shift toward white light) .

Reduction

In reducing environments (e.g., H₂ gas):

Comparative Reaction Pathways

Research Insights

-

Optical Modifications : Dy³⁺-doped lead borate glasses exhibit tunable luminescence, with CIE coordinates shifting from greenish-yellow to white depending on PbO content .

-

Nanostructure Stability : PEG-modified Pb(BO₂)₂·H₂O nanoparticles show enhanced dispersion and bandgap widening (4.6 eV vs. 4.12 eV bulk) .

科学研究应用

Optoelectronic Applications

Lead metaborate plays a crucial role in optoelectronic technologies. Its unique optical properties make it suitable for:

- Laser Frequency Conversion : this compound is used in nonlinear optical applications, such as frequency doubling in laser systems. Its high transparency in the visible range and non-linear optical coefficients facilitate efficient frequency conversion processes .

- Optical Parameter Oscillation : The compound is also employed in optical parameter oscillators, where it serves as a nonlinear medium to generate tunable laser outputs .

Radiation Shielding

This compound has been investigated for its effectiveness as a radiation shielding material:

- Gamma Ray Shielding : Research indicates that borate glasses containing lead exhibit superior gamma ray shielding properties compared to conventional materials like concrete. Studies have shown that increasing the lead content enhances the mass attenuation coefficient and reduces the half-value layer (HVL), making these materials effective for nuclear applications .

Table 1: Gamma Ray Shielding Properties of this compound Glasses

| Sample | Lead Content (%) | Mass Attenuation Coefficient (cm²/g) | Half Value Layer (cm) |

|---|---|---|---|

| S1 | 20 | 0.45 | 3.5 |

| S2 | 30 | 0.55 | 2.8 |

| S3 | 40 | 0.65 | 2.2 |

Nanocomposite Applications

This compound has been explored as a nanofiller in composite materials:

- Ballistic Impact Resistance : Recent studies have shown that incorporating this compound into aramid fabric composites significantly enhances their ballistic impact resistance. The energy absorption capability of these composites improves with the addition of this compound, making them suitable for protective gear and military applications .

Table 2: Impact Resistance of Composites with this compound

| Composite Type | This compound Content (%) | Ballistic Absorbed Energy (J) |

|---|---|---|

| Neat Aramid Fabric | 0 | 150 |

| Aramid + 5% Pb(BO₂)₂ | 5 | 180 |

| Aramid + 10% Pb(BO₂)₂ | 10 | 210 |

作用机制

The mechanism of action of lead metaborate involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound primarily interacts with metal ions and organic molecules, facilitating various chemical reactions.

Pathways Involved: The compound can influence pathways related to oxidation-reduction reactions, substitution reactions, and complex formation with other metal ions.

相似化合物的比较

Lead metaborate can be compared with other similar compounds such as:

Sodium Metaborate: Sodium metaborate is more soluble in water compared to this compound and is commonly used in different industrial applications.

Potassium Metaborate: Similar to sodium metaborate, potassium metaborate is also more soluble in water and is used in various chemical processes.

Lithium Metaborate: Lithium metaborate is known for its high solubility and is often used in analytical chemistry for sample preparation.

Uniqueness of this compound:

Insolubility: Unlike its sodium and potassium counterparts, this compound is insoluble in water, making it suitable for applications where water solubility is undesirable.

High Melting Point: this compound has a higher melting point, which makes it useful in high-temperature applications.

Radiation Shielding: Its ability to absorb radiation makes it valuable in medical and industrial applications where radiation shielding is required.

This compound’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.

生物活性

Lead metaborate (PbB₂O₄) is a compound that has garnered attention due to its unique properties and potential applications, particularly in materials science. However, its biological activity, particularly its toxicity and effects on living organisms, is an area of significant concern. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is available in both anhydrous and hydrated forms. It is primarily used in applications such as glass manufacturing and as a filler in various composites due to its advantageous physical properties .

General Toxicity

Lead compounds, including this compound, are known to exhibit reproductive toxicity . Exposure can lead to defects in progeny and impair male or female reproductive functions . The toxicological profile of lead compounds indicates that they can cause significant health issues, including carcinogenic effects.

Carcinogenicity Studies

Research has shown that lead compounds can induce tumors in various animal models. Specifically, studies have indicated that lead exposure can result in benign and malignant kidney tumors (adenoma and carcinoma) in rats and mice . The mechanisms by which lead induces cancer are not fully understood but may involve indirect pathways such as oxidative stress and interference with DNA repair mechanisms .

This compound's biological activity is influenced by several factors:

- Absorption and Distribution : Lead absorption varies with age and chemical form; children absorb lead more efficiently than adults. Once absorbed, lead is distributed to soft tissues and accumulates in bones, where it can persist for years .

- Genotoxic Effects : Lead exposure has been linked to chromosomal damage and DNA fragmentation. Studies indicate that lead can cause chromosomal aberrations in mammalian cells both in vitro and in vivo .

- Oxidative Stress : Lead compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress which may contribute to cellular damage and carcinogenesis .

Case Study 1: Reproductive Toxicity

A study highlighted the reproductive effects of this compound on laboratory animals. Mice exposed to lead acetate during gestation exhibited a dose-dependent increase in kidney lesions in their offspring, indicating potential transgenerational effects of lead exposure .

Case Study 2: Nanoparticle Applications

Recent research explored the use of this compound nanoparticles as fillers in ballistic materials. The study found that while these nanoparticles improved mechanical properties, concerns regarding their potential bioaccumulation and toxicity were raised .

Research Findings

| Study | Findings |

|---|---|

| Waalkes et al. (1995) | Demonstrated dose-related increases in kidney tumors following maternal exposure to lead acetate during pregnancy. |

| NTP (2003) | Found that lead compounds do not cause direct genetic damage but may inhibit DNA synthesis and repair processes. |

| Hammad et al. (1996) | Reported higher gastrointestinal absorption rates of lead in children compared to adults. |

属性

IUPAC Name |

lead(2+);oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Pb/c2*2-1-3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPSOOVFTBGHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014511 | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Lead metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14720-53-7 | |

| Record name | Lead metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead metaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8919V1GL3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。